1-(BENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)PIPERAZINE
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Overview
Description
1-(BENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and a methanone group attached to a dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)PIPERAZINE typically involves multiple steps. One common route includes the reaction of 4-benzenesulfonyl-piperazine with 2,3-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(BENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(BENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(BENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile
- 2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-fluorophenyl)acetic acid
- 4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid
Uniqueness
1-(BENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)PIPERAZINE is unique due to the presence of both the benzenesulfonyl-piperazine and dimethoxyphenyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H22N2O5S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-10-6-9-16(18(17)26-2)19(22)20-11-13-21(14-12-20)27(23,24)15-7-4-3-5-8-15/h3-10H,11-14H2,1-2H3 |
InChI Key |
CASVGHIATCYROY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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